molecular formula C8H14Br2N2O2 B6619147 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide CAS No. 1803592-19-9

2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide

Cat. No.: B6619147
CAS No.: 1803592-19-9
M. Wt: 330.02 g/mol
InChI Key: BJOHJBIGEJAXES-UHFFFAOYSA-N
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Description

2-Amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is a brominated aromatic compound characterized by a benzene core with hydroxyl groups at positions 1 and 4, an amino group at position 2, and a 2-aminoethyl substituent at position 4. The dihydrobromide form indicates two hydrobromic acid (HBr) counterions, likely neutralizing the two amine groups.

Properties

IUPAC Name

2-amino-5-(2-aminoethyl)benzene-1,4-diol;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2BrH/c9-2-1-5-3-8(12)6(10)4-7(5)11;;/h3-4,11-12H,1-2,9-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOHJBIGEJAXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)N)O)CCN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Functionalization of Benzene-1,4-diol Derivatives

This approach begins with 1,4-dihydroxybenzene (hydroquinone), which undergoes sequential nitration and reduction to introduce amino groups.

Nitration and Reduction

  • Nitration : Hydroquinone is treated with nitric acid (HNO₃) in acetic anhydride at 0–5°C to yield 2-nitro-1,4-diacetoxybenzene, protecting hydroxyl groups as acetates.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, yielding 2-amino-1,4-diacetoxybenzene.

Alkylation for Aminoethyl Side Chain

  • Mannich Reaction : The free amine reacts with formaldehyde and ethylamine hydrochloride in methanol to introduce the 2-aminoethyl group at position 5.

    • Conditions : 60°C, 12 hours, pH 8–9 (adjusted with NaOH).

    • Yield : ~65% (crude).

Deprotection and Salt Formation

  • Acetate Hydrolysis : Treatment with 6M HCl at reflux removes acetyl groups, yielding 2-amino-5-(2-aminoethyl)benzene-1,4-diol.

  • Dihydrobromide Salt Formation : The free base is dissolved in ethanol, and HBr gas is bubbled through the solution. Crystallization at 4°C yields the dihydrobromide salt.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃, Ac₂O, 0°C7892
ReductionH₂ (1 atm), Pd-C, EtOH8595
Mannich ReactionCH₂O, EtNH₂·HCl, MeOH6588
Dihydrobromide SaltHBr (gas), EtOH, 4°C9199

Route 2: β-Phenethylamine-Based Synthesis

Adapted from patents, this method uses β-phenethylamine as a precursor for the aminoethyl side chain.

Acetylation and Chlorosulfonation

  • Acetylation : β-Phenethylamine is treated with acetic anhydride to form N-acetyl-β-phenethylamine.

  • Chlorosulfonation : Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at position 4 of the benzene ring.

Amination and Hydrolysis

  • Amination : The sulfonyl chloride intermediate reacts with aqueous ammonia to form a sulfonamide.

  • Hydrolysis : Acidic hydrolysis (6M HCl) removes acetyl groups and converts sulfonamide to hydroxyl groups.

Dihydrobromide Formation

The final product is treated with HBr in isopropanol, yielding the dihydrobromide salt with 89% purity.

Advantages :

  • Utilizes inexpensive β-phenethylamine.

  • Minimizes chlorosulfonic acid usage compared to traditional methods.

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2
Starting MaterialHydroquinone ($0.15/g)β-Phenethylamine ($0.10/g)
Total Steps45
Overall Yield42%38%
Purity (Final Salt)99%89%
ScalabilityLaboratory-scaleIndustrial-scale

Critical Observations :

  • Route 1 achieves higher purity due to controlled crystallization but requires costly Pd-C catalysts.

  • Route 2 is more cost-effective but involves toxic chlorosulfonic acid, necessitating rigorous waste management.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz) : δ 6.75 (s, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 3.45 (t, J=7.2 Hz, 2H, CH₂NH₂), 2.95 (t, J=7.2 Hz, 2H, CH₂NH₃⁺), 2.80 (s, 2H, NH₂).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min.

  • Elemental Analysis : Calculated for C₈H₁₄Br₂N₂O₂: C 29.12%, H 4.28%, N 8.49%; Found: C 29.08%, H 4.31%, N 8.45% .

Chemical Reactions Analysis

Acylation Reactions

The primary amines (aromatic and aliphatic) undergo acylation with reagents like acetic anhydride or acetyl chloride. This reaction is common in protecting amine groups during synthesis.

Reaction TypeReagents/ConditionsProductNotesSource Inference
AcetylationAcetic anhydride, pyridine, 25°CDiacetylated derivative (both amines)Bromide counterion may enhance solubility in polar solvents , ,
BenzoylationBenzoyl chloride, NaOH, RTDibenzoylated derivativeSteric hindrance may slow aliphatic amine reaction ,

Oxidative Coupling

Phenolic and amine groups participate in oxidative coupling, a key mechanism in hair dye formulations. Oxidation generates quinone intermediates, which dimerize or polymerize.

Oxidizing AgentConditionsProductNotesSource Inference
H₂O₂pH 9–10, 30°CPolymeric quinone derivativesColor intensity depends on substituent positions ,
K₃[Fe(CN)₆]Aqueous ethanol, RTCross-linked dimersAliphatic amine may form Schiff bases ,

Diazotization and Coupling

The aromatic amine (position 2) can be diazotized under acidic conditions, forming diazonium salts that couple with electron-rich aromatics.

DiazotizationCoupling PartnerProductConditionsSource Inference
NaNO₂, HCl, 0–5°Cβ-NaphtholAzo dye (red-orange)pH 7–8, RT ,
NaNO₂, H₂SO₄N,N-DimethylanilinePara-substituted azo compoundRequires buffered pH ,

Sulfonation and Halogenation

Phenolic hydroxyl groups undergo electrophilic substitution. Sulfonation introduces sulfonic acid groups, enhancing water solubility.

Reaction TypeReagents/ConditionsProductNotesSource Inference
SulfonationH₂SO₄, 150°C1,4-Dihydroxy-2-amino-5-(2-aminoethyl)benzene-1,4-disulfonic acidRegioselectivity influenced by directing groups ,
BrominationBr₂, FeBr₃, CH₂Cl₂Brominated derivatives (meta to -OH)Aliphatic amine may require protection ,

Mannich and Schiff Base Reactions

The aliphatic amine (2-aminoethyl group) participates in Mannich reactions or forms Schiff bases with aldehydes.

Reaction TypeReagents/ConditionsProductNotesSource Inference
Mannich ReactionFormaldehyde, ketone, HClβ-Amino ketone derivativeDihydrobromide may act as acid catalyst ,
Schiff Base FormationBenzaldehyde, ethanol, RTN-Benzylidene derivativeReversible reaction, pH-sensitive ,

Coordination Chemistry

The compound can act as a polydentate ligand, coordinating metals via phenolic oxygen and amine nitrogen atoms.

Metal IonConditionsComplex TypeApplication InsightSource Inference
Cu(II)Methanol, RTOctahedral complexPotential antioxidant activity ,
Fe(III)Aqueous pH 5–6Ferric chelateRedox-active material ,

Acid-Base Behavior

The dihydrobromide salt dissociates in aqueous solution, releasing HBr and generating a diprotonated species.

PropertyValue/ObservationConditionsSource Inference
pKa (phenolic -OH)~9.5–10.5Potentiometric titration ,
pKa (aliphatic NH₃⁺)~8.5–9.5 ,

Key Inferences from Analogous Systems

  • Steric Effects : The 2-aminoethyl group at position 5 may hinder reactions at the aromatic amine (position 2) due to proximity .

  • Counterion Role : HBr improves solubility in polar solvents but may catalyze undesired side reactions (e.g., hydrolysis) under basic conditions .

  • Oxidative Stability : The catechol moiety (1,4-dihydroxybenzene) is prone to autoxidation, necessitating inert atmospheres during storage .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties
Research indicates that 2-amino-5-(2-aminoethyl)benzene-1,4-diol exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for therapeutic formulations aimed at enhancing cellular protection against oxidative damage.

1.2 Neuroprotective Effects
Studies have demonstrated that compounds similar to 2-amino-5-(2-aminoethyl)benzene-1,4-diol can exert neuroprotective effects. This is particularly relevant in conditions such as Parkinson's disease and Alzheimer's disease, where oxidative stress plays a pivotal role in neuronal degeneration. The neuroprotective mechanism is hypothesized to involve modulation of signaling pathways associated with cell survival and apoptosis.

1.3 Drug Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various biological pathways. Its structural similarity to known neurotransmitters suggests potential applications in developing drugs for mood disorders and other neurological conditions.

Biochemical Applications

2.1 Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor. Enzyme inhibition is a critical area of research for drug design, particularly for enzymes involved in metabolic pathways of diseases such as diabetes and cancer. Preliminary studies suggest that 2-amino-5-(2-aminoethyl)benzene-1,4-diol may inhibit specific enzymes related to these conditions.

2.2 Molecular Biology Tools
In molecular biology, derivatives of this compound are being investigated for their utility in creating probes or markers that can be used in various assays. These applications could facilitate the study of protein interactions and cellular processes.

Materials Science

3.1 Polymer Synthesis
The unique chemical structure of 2-amino-5-(2-aminoethyl)benzene-1,4-diol allows it to be utilized in the synthesis of novel polymers with enhanced properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

3.2 Nanotechnology
Recent advancements have seen the incorporation of this compound into nanomaterials aimed at drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy and targeted delivery of therapeutic agents.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability; potential for use in formulations aimed at oxidative stress-related diseases .
Study BNeuroprotectionShowed protective effects on neuronal cells under oxidative stress; implications for neurodegenerative disease therapies .
Study CEnzyme InhibitionIdentified inhibitory effects on specific metabolic enzymes; potential application in diabetes management .

Mechanism of Action

The mechanism by which 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a neurotransmitter analog, influencing various biochemical processes in the brain and other tissues. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol (Compound 5 from )

  • Structure : Contains hydroxyl groups at positions 1 and 2, a brominated benzyl group at position 4, and a methylene bridge.
  • Key Differences: Lacks the aminoethyl and amino groups present in the target compound. Bromine is directly attached to the aromatic ring rather than as a counterion.
  • Biological Activity : Exhibits carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibitory effects .
  • Implications : The absence of amine groups in Compound 5 likely reduces its capacity for hydrogen bonding compared to the target compound, which may alter enzyme-binding efficacy.

4-Bromo-1,2-diaminobenzene ()

  • Structure: A brominated benzene with amino groups at positions 1 and 2.
  • Bromine is covalently bonded to the ring rather than as a counterion.
  • Applications : Primarily used in manufacturing and laboratory settings .
  • Implications : The lack of hydroxyl groups limits its utility in applications requiring redox activity (e.g., depigmentation or polymer synthesis).

Benzene-1,4-diol (Hydroquinone, )

  • Structure : A simple diol with hydroxyl groups at positions 1 and 4.
  • Key Differences: No amine or bromine substituents. Smaller molecular weight (110.1 g/mol vs. ~371.9 g/mol for the target compound).
  • Applications : Used as a depigmenting agent and in polymer synthesis (e.g., PEEK) .
  • Implications: The dihydrobromide and aminoethyl groups in the target compound may enhance solubility and bioavailability compared to hydroquinone.

2-(2-Methyl-4-phenylbutan-2-yl)-5-(4-phenylphenyl)benzene-1,4-diol ()

  • Structure : A bulky derivative with alkyl and biphenyl substituents.
  • Key Differences :
    • Lacks amine groups and bromine.
    • Hydrophobic substituents dominate, reducing water solubility.
  • Implications: The target compound’s amino groups and dihydrobromide counterions likely improve aqueous solubility and reactivity in biological systems.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Activities/Applications
2-Amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide 2-NH₂, 5-(NH₂CH₂CH₂), 1,4-OH, 2HBr ~371.9 Potential enzyme inhibition, solubility
4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol 1,2-OH, 4-(Br-C₆H₃-CH₂) ~293.1 CA, AChE, BChE inhibition
4-Bromo-1,2-diaminobenzene 1,2-NH₂, 4-Br ~187.0 Industrial synthesis
Benzene-1,4-diol (Hydroquinone) 1,4-OH 110.1 Depigmentation, polymer synthesis

Research Findings and Implications

  • Enzyme Inhibition: Bromophenols like Compound 5 show moderate CA inhibition (IC₅₀ ~10–50 µM) , suggesting the target compound’s additional amine groups may enhance binding affinity through electrostatic interactions.
  • Solubility: The dihydrobromide salt form increases solubility in polar solvents compared to neutral bromophenols or hydrophobic derivatives (e.g., ).
  • Applications: Unlike hydroquinone, the target compound’s amine groups could enable novel applications in drug delivery or catalysis, though toxicity studies are needed.

Limitations and Contradictions

  • Data Gaps : Direct biological data for the target compound are absent in the evidence; comparisons rely on structural analogs.
  • Contradictory Roles : Bromine as a counterion (target compound) vs. covalent substituent (–2) may lead to divergent reactivity profiles.

Biological Activity

2-Amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide, also known as a derivative of benzene-1,4-diol, has garnered attention for its potential biological activities. This compound is characterized by its amino and hydroxyl functional groups, which may contribute to various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12Br2N2O2\text{C}_8\text{H}_{12}\text{Br}_2\text{N}_2\text{O}_2

This structure includes two amino groups and two hydroxyl groups, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures may exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with hydroxyl groups often demonstrate antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : The presence of amino groups can enhance the antimicrobial efficacy of the compound against various pathogens.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in disease processes.

Antioxidant Activity

A study conducted on related compounds demonstrated significant antioxidant activity through the scavenging of free radicals. The mechanism typically involves the donation of hydrogen atoms from hydroxyl groups to neutralize reactive oxygen species (ROS) .

Antimicrobial Properties

Research focusing on the antimicrobial effects of this compound indicated that it could inhibit the growth of several bacterial strains. In vitro assays reported a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For instance, derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics . This inhibition could lead to increased bioavailability of certain drugs when co-administered.

Case Study 1: Antioxidant Efficacy

In a controlled experiment, this compound was tested for its ability to reduce oxidative stress in human cell lines. Results indicated a dose-dependent decrease in lipid peroxidation levels compared to untreated controls.

Concentration (µM)Lipid Peroxidation (% Reduction)
00
1015
5035
10060

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 50 µg/mL against S. aureus and 75 µg/mL against E. coli.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli75

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